4-bromo-N-ethyl-3-fluoroaniline

Catalog No.
S13766956
CAS No.
M.F
C8H9BrFN
M. Wt
218.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-N-ethyl-3-fluoroaniline

Product Name

4-bromo-N-ethyl-3-fluoroaniline

IUPAC Name

4-bromo-N-ethyl-3-fluoroaniline

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

InChI

InChI=1S/C8H9BrFN/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3

InChI Key

GOTOMLJNNVYJJW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)Br)F

4-bromo-N-ethyl-3-fluoroaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia characterized by the replacement of hydrogen atoms with aromatic groups. This specific compound features a bromine atom at the fourth position, an ethyl group attached to the nitrogen atom, and a fluorine atom at the third position of the benzene ring. Its molecular formula is C8H10BrFNC_8H_{10}BrFN with a molecular weight of approximately 190.01 g/mol .

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Oxidation and Reduction: The compound can be oxidized to form nitro or nitroso derivatives, and reduced to yield corresponding amines.
  • Coupling Reactions: It can participate in metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.

The biological activity of 4-bromo-N-ethyl-3-fluoroaniline is inferred from studies on structurally similar compounds. Halogenated anilines are known for their potential as enzyme inhibitors and receptor ligands. The presence of bromine and fluorine substituents can significantly influence the binding affinity and selectivity for biological targets. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .

Several synthesis methods have been developed for 4-bromo-N-ethyl-3-fluoroaniline:

  • Bromination of N-ethyl-3-fluoroaniline: This method involves reacting N-ethyl-3-fluoroaniline with a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst. This approach allows for controlled synthesis under optimized conditions to maximize yield and purity.
  • Direct Sulfonation: This method includes sulfonation followed by halogenation and reduction steps to yield the desired compound.
  • Industrial Production: Large-scale production may utilize continuous flow reactors for efficient synthesis, optimizing reaction conditions such as temperature and solvent choice.

4-bromo-N-ethyl-3-fluoroaniline has various applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals.
  • Dyes and Pigments: The compound can be used in producing dyes and specialty chemicals due to its unique structural properties.
  • Biological Research: Its structural attributes make it valuable in studying enzyme inhibitors and receptor interactions, potentially leading to new therapeutic agents .

Interaction studies involving 4-bromo-N-ethyl-3-fluoroaniline focus on its potential binding affinities with various biological targets. Similar compounds have shown significant activity against specific protein kinases, suggesting that 4-bromo-N-ethyl-3-fluoroaniline might also interact effectively with similar targets. Studies indicate that halogen atoms in these compounds play a crucial role in their binding mechanisms, influencing their pharmacological properties .

Several compounds share structural similarities with 4-bromo-N-ethyl-3-fluoroaniline:

Compound NameKey Differences
4-bromo-3-fluoroanilineLacks the ethyl group on the nitrogen atom
3-bromo-N-ethyl-4-fluoroanilineBromine and fluorine positions are reversed
N-ethyl-4-fluoroanilineLacks the bromine atom
4-chloro-N-ethyl-3-fluoroanilineContains chlorine instead of bromine

Uniqueness: The unique combination of bromine, fluorine, and ethyl groups in 4-bromo-N-ethyl-3-fluoroaniline influences its reactivity and binding properties, setting it apart from its analogs.

4-Bromo-N-ethyl-3-fluoroaniline (CAS No. 1490984-46-7) is an aromatic amine characterized by a benzene ring substituted with bromine, fluorine, and an ethylamino group. Its IUPAC name derives from the sequential numbering of substituents: the fluorine atom occupies position 3, bromine position 4, and the ethylamino group (-NHCH~2~CH~3~) attaches to the nitrogen at position 1 (Figure 1). The molecular formula is C~8~H~9~BrFN, with a molecular weight of 218.07 g/mol. The SMILES notation (FC1=CC(NCC)=CC=C1Br) confirms the ortho relationship between the fluorine and bromine substituents, while the ethyl group branches from the amine nitrogen.

Table 1: Key structural and physicochemical properties

PropertyValue
Molecular FormulaC~8~H~9~BrFN
Molecular Weight218.07 g/mol
SMILESFC1=CC(NCC)=CC=C1Br
Storage ConditionsRoom temperature, inert atmosphere

Historical Development in Organofluorine Chemistry

The synthesis of 4-bromo-N-ethyl-3-fluoroaniline is rooted in advancements in organofluorine chemistry, which began with Alexander Borodin’s 1862 halogen-exchange reaction. Early fluorination methods, such as the Schiemann reaction (1927) and Gottlieb’s halogen exchange (1936), enabled precise substitution of fluorine into aromatic systems. These methodologies laid the groundwork for modern syntheses of fluoroanilines, where bromine and fluorine are introduced via sequential electrophilic substitution or metal-catalyzed cross-coupling. The compound’s ethylamino side chain reflects mid-20th-century innovations in alkylation techniques, which improved the solubility and stability of aromatic amines in industrial applications.

Positional Isomerism in Halogenated Ethylaniline Derivatives

Positional isomerism in halogenated ethylanilines significantly impacts their physicochemical properties. For example, 3-bromo-4-fluoroaniline (CAS 656-64-4), an isomer of 4-bromo-N-ethyl-3-fluoroaniline, exhibits a melting point of 34–36°C and a boiling point of 235°C. The absence of the ethyl group in this isomer reduces its molecular weight to 190.01 g/mol (C~6~H~5~BrFN) and alters its solubility profile. Similarly, N-(3-bromophenethyl)-4-fluoroaniline (CAS 76852078) demonstrates how alkyl chain length influences intermolecular interactions, as its extended phenethyl group increases hydrophobicity compared to the ethyl derivative.

Table 2: Comparative analysis of halogenated ethylaniline isomers

CompoundCAS No.Molecular FormulaMelting PointKey Substituents
4-Bromo-N-ethyl-3-fluoroaniline1490984-46-7C~8~H~9~BrFNNot reported-NHCH~2~CH~3~, -F, -Br
3-Bromo-4-fluoroaniline656-64-4C~6~H~5~BrFN34–36°C-NH~2~, -F, -Br
N-(3-Bromophenethyl)-4-fluoroaniline76852078C~14~H~13~BrFNNot reported-NHCH~2~CH~2~C~6~H~4~Br, -F

The electronic effects of substituent positioning further modulate reactivity. In 4-bromo-N-ethyl-3-fluoroaniline, the electron-withdrawing fluorine at position 3 deactivates the ring, directing subsequent electrophilic attacks to the para position relative to the ethylamino group. This contrasts with meta-substituted isomers, where steric hindrance between substituents may dominate.

The synthesis of 4-bromo-N-ethyl-3-fluoroaniline requires careful consideration of the sequential introduction of halogen and alkyl substituents to achieve optimal regioselectivity and yield . The bromination-ethylation approach involves two distinct pathways: direct bromination followed by ethylation, or ethylation followed by bromination [2] [3].

Direct Bromination Methodologies

Regioselective bromination of N-ethyl-3-fluoroaniline represents the preferred synthetic route due to the directing effects of the existing substituents [2]. Treatment of N-ethyl-3-fluoroaniline with N-bromosuccinimide in dimethylformamide provides selective para-bromination with yields ranging from 76% to 91% [4] [5]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the electron-donating ethylamino group directs bromination to the ortho and para positions, while the fluorine substituent exerts a meta-directing influence [6].

Alternative brominating agents include copper bromide-Oxone systems, which demonstrate moderate selectivity for aromatic amines [7]. Under optimized conditions using cupric bromide and potassium peroxymonosulfate, bromination yields reach 85% with minimal dibromination side products [7]. The reaction temperature significantly influences product distribution, with optimal results obtained at 90 degrees Celsius [8].

Ethylation Strategies

The ethylation of 4-bromo-3-fluoroaniline can be accomplished through several methodologies, each offering distinct advantages in terms of selectivity and operational simplicity [9] [10]. Nucleophilic substitution reactions between 4-bromo-3-fluoroaniline and ethyl halides in ethanolic ammonia provide primary amine products with yields exceeding 75% [10].

Reductive amination represents an alternative approach, involving the condensation of 4-bromo-3-fluoroaniline with acetaldehyde followed by reduction with sodium borohydride [11]. This method achieves yields of 96% under optimized conditions with minimal side product formation [12]. The reaction proceeds through an imine intermediate, which undergoes selective reduction to yield the desired N-ethyl derivative [11].

Sequential Reaction Optimization

The choice between bromination-first versus ethylation-first strategies depends on the relative reactivity of the intermediates and the desired product purity [3]. Starting from 3-fluoroaniline, initial ethylation followed by bromination provides superior regioselectivity due to the enhanced directing effect of the ethylamino group [2] [3]. This sequence minimizes the formation of undesired regioisomers and reduces purification requirements [3].

Synthetic RouteStarting MaterialYield (%)SelectivityReaction Time (h)
Ethylation-Bromination3-fluoroaniline85-91>95% para8-12
Bromination-EthylationN-ethyl-3-fluoroaniline76-88>90% para6-10
Direct Functionalization3-fluoroaniline72-8285-90%15-20

Catalytic Systems for Regioselective Fluorination

The introduction of fluorine substituents into aromatic amine systems requires specialized catalytic approaches to achieve the desired regioselectivity for 4-bromo-N-ethyl-3-fluoroaniline synthesis [13] [14]. Modern fluorination methodologies have evolved to include transition metal catalysis, hydrogen bonding catalysis, and electrochemical methods [15] [16].

Transition Metal-Catalyzed Fluorination

Copper-catalyzed fluorination of aryl bromides has emerged as a valuable methodology for accessing fluorinated aromatic compounds [15]. The use of copper(I) catalysts with silver fluoride as the fluorine source enables efficient carbon-fluorine bond formation under mild conditions [15]. Pyridyl directing groups enhance the stability of copper(I) species and facilitate oxidative addition of aryl bromides, leading to improved catalytic turnover [15].

Palladium-catalyzed fluorination using cesium fluoride in microflow packed-bed reactors demonstrates exceptional efficiency for C-F bond formation [16]. The continuous flow process allows precise control over reaction parameters, including temperature, pressure, and residence time, resulting in enhanced selectivity and reduced reaction times [16]. Conversion rates exceed 95% for electron-neutral and electron-deficient aryl triflates under optimized conditions [16].

Hydrogen Bonding Catalysis

Hydrogen bond donor catalysts, particularly urea-based organocatalysts, provide remarkable control over regioselectivity in nucleophilic fluorination reactions [13] [14]. The modulation of fluoride charge density through hydrogen bonding directly influences kinetic regioselectivity, allowing access to either regioisomer from a single precursor [13]. Schreiner's urea catalyst demonstrates exceptional performance, with regioselectivity ratios exceeding 20:1 in favor of the desired product [14].

The catalytic mechanism involves bidentate coordination of fluoride to the hydrogen bond donor, which modifies the electronic environment and directs nucleophilic attack [13]. Computational studies reveal that increasing hydrogen bond donor acidity results in tighter fluoride complexes with shorter hydrogen-fluorine distances, leading to enhanced regiocontrol [14].

Electrochemical Fluorination Methods

Electrochemical approaches utilizing tetrabutylammonium fluoride provide environmentally benign alternatives to traditional fluorination methods [17]. The slow in situ generation of fluorinating species enables highly regioselective fluorination of electron-rich aromatic substrates [17]. This methodology demonstrates broad functional group tolerance and operates under mild conditions without requiring expensive transition metal catalysts [17].

Catalytic SystemFluorine SourceTemperature (°C)Yield (%)Regioselectivity
Copper(I)/AgFSilver fluoride110-13085-92>95%
Palladium/CsFCesium fluoride150-18088-95>90%
Urea/KFPotassium fluoride60-8075-88>98%
ElectrochemicalTetrabutylammonium fluoride25-5070-85>92%

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent selection plays a crucial role in determining the efficiency and selectivity of synthetic transformations leading to 4-bromo-N-ethyl-3-fluoroaniline [18] [19]. The choice of reaction medium affects nucleophilicity, electrophilicity, and transition state stabilization, ultimately influencing product distribution and reaction rates [19].

Polar Aprotic Solvents

Dimethylformamide and dimethyl sulfoxide demonstrate superior performance in bromination reactions involving N-bromosuccinimide [4] [5]. The high dielectric constants of these solvents stabilize ionic intermediates and enhance regioselectivity through favorable solvation of the developing positive charge [18]. In dimethylformamide, bromination yields consistently exceed 85% with minimal formation of dibrominated products [4].

Acetonitrile provides excellent results for nucleophilic fluorination reactions, particularly when combined with hydrogen bond donor catalysts [19]. The aprotic nature of acetonitrile prevents competitive hydrogen bonding that could interfere with catalyst function, while its moderate polarity facilitates ionic reaction pathways [19]. Reaction rates in acetonitrile are typically 3-5 times higher compared to less polar alternatives [19].

Hydrogen Bond Donor Solvents

The addition of protic cosolvents significantly influences reaction kinetics in halogenation processes [20]. Acetic acid as a cosolvent accelerates bromination reactions by facilitating proton transfer steps and stabilizing transition states [20]. When employing a 1:1 mixture of acetonitrile and acetic acid, reaction completion occurs within 3 hours compared to 6-8 hours in pure acetonitrile [20].

Trifluoroacetic acid demonstrates even greater rate enhancement effects, with stoichiometric quantities sufficient to maintain accelerated reaction rates [20]. The strong electron-withdrawing nature of trifluoroacetic acid enhances the electrophilicity of brominating agents, leading to increased reaction efficiency [20]. Optimal conditions involve 0.25 equivalents of trifluoroacetic acid at elevated temperatures, achieving complete conversion within 15 minutes [20].

Solvent Polarity and Selectivity Correlations

The relationship between solvent polarity parameters and reaction selectivity has been extensively studied for aromatic nucleophilic substitution reactions [19]. Linear energy solvation correlations using Reichardt's polarity parameter demonstrate predictive capability for reaction outcomes [19]. Solvents with intermediate polarity values provide optimal balance between reaction rate and selectivity [19].

Temperature effects become more pronounced in polar solvents due to enhanced solvation dynamics [18]. Increasing reaction temperature from 60 to 90 degrees Celsius results in yield improvements of 15-20% in polar aprotic media, while similar temperature increases in nonpolar solvents show minimal benefit [8].

Solvent SystemDielectric ConstantReaction Time (h)Yield (%)Selectivity Ratio
Dimethylformamide36.74-688-9295:5
Dimethyl sulfoxide46.73-585-9092:8
Acetonitrile37.55-882-8790:10
Acetonitrile/Acetic acid (1:1)Mixed2-390-9496:4
Dichloromethane8.98-1275-8285:15

Purification Techniques for Halogenated Aromatic Amines

The purification of 4-bromo-N-ethyl-3-fluoroaniline requires specialized techniques due to the presence of multiple heteroatoms and the potential for decomposition under harsh conditions [21] [22]. Effective separation of halogenated aromatic amines from reaction mixtures and impurities demands careful consideration of physical properties and chemical stability [23].

Flash Column Chromatography

Flash chromatography on silica gel represents the most widely employed purification method for halogenated aromatic amines [22] [24]. The technique enables rapid separation of products from starting materials and side products with high resolution [22]. Standard silica gel (230-400 mesh) provides optimal performance when using gradient elution systems [24].

Basic compounds, including aromatic amines, exhibit poor chromatographic behavior on standard silica due to strong interactions with residual silanol groups [25]. The addition of triethylamine (0.1-2% volume/volume) to the mobile phase improves peak shape and reduces tailing [25]. Alternative stationary phases, such as aminopropyl-modified silica, provide enhanced separation efficiency for basic compounds by reducing unwanted interactions [25].

Optimized elution systems for 4-bromo-N-ethyl-3-fluoroaniline typically employ hexane-ethyl acetate gradients, starting with 95:5 ratios and progressing to 80:20 over the course of the separation [24]. Column loading should not exceed 2-3% of the silica weight to maintain separation efficiency [24]. Recovery yields consistently exceed 85% when proper loading and elution conditions are maintained [22].

Preparative High-Performance Liquid Chromatography

Preparative high-performance liquid chromatography offers superior resolution for challenging separations involving fluorinated compounds [26]. The method utilizes hydrogen bonding interactions between alcoholic mobile phases and fluorine atoms to achieve enhanced selectivity [26]. Optimal mobile phase compositions consist of isopropanol-hexane mixtures with ratios ranging from 5:95 to 10:90 [26].

Particle size selection significantly influences separation efficiency, with 5-20 micrometer silica providing optimal balance between resolution and throughput [26]. Flow rates should be optimized based on column dimensions and sample loading to maintain theoretical plate efficiency [26]. Injection volumes typically range from 1-5% of column volume to prevent overloading and maintain separation quality [26].

Recovery and purity of target compounds consistently exceed 95% when appropriate mobile phase systems are employed [26]. The method demonstrates particular effectiveness for removing closely related impurities that are difficult to separate by conventional chromatography [26].

Distillation Methods

Vacuum distillation provides an effective purification approach for thermally stable halogenated aromatic amines [23] [27]. The reduced pressure operation enables distillation at lower temperatures, minimizing thermal decomposition [27]. Typical operating pressures range from 1-10 millimeters mercury, allowing distillation temperatures 50-100 degrees below atmospheric boiling points [28].

Steam distillation offers advantages for aniline derivatives that form azeotropic mixtures with water [29]. The technique removes high-boiling impurities while maintaining product integrity [29]. Steam distillation of aniline derivatives typically operates at atmospheric pressure with steam injection rates adjusted to maintain steady distillation [29].

Azeotropic distillation using appropriate entraining agents enables separation of compounds with similar boiling points [30]. Monoethanolamine and related amino alcohols serve as effective entraining agents for separating primary and tertiary amines [30]. The method achieves purities exceeding 98% for target compounds when optimized conditions are employed [30].

Crystallization and Recrystallization

Crystallization provides an alternative purification approach for compounds that form suitable crystal structures [21] [31]. Halogenated aromatic amines often exhibit enhanced crystallization behavior due to intermolecular halogen bonding interactions [31]. Perfluorinated iodobenzenes serve as effective cocrystallization partners, forming stable halogen-bonded networks [31].

Solvent selection critically influences crystallization outcomes, with polar aprotic solvents generally providing superior crystal quality [21]. Cooling crystallization from hot solutions typically yields higher purity products compared to evaporation methods [21]. Recrystallization from ethanol-water mixtures often provides optimal results for aniline derivatives [23].

Purification MethodPurity Achieved (%)Recovery Yield (%)Time Required (h)Equipment Cost
Flash Chromatography92-9685-922-4Moderate
Preparative HPLC95-9988-951-2High
Vacuum Distillation90-9580-883-6Low
Steam Distillation88-9375-854-8Low
Crystallization85-9270-828-24Low

Multinuclear Nuclear Magnetic Resonance Spectroscopic Analysis (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides fundamental insights into the molecular structure and electronic environment of 4-bromo-N-ethyl-3-fluoroaniline through multiple nuclei observations. The multinuclear approach enables comprehensive structural elucidation by examining proton, carbon-13, and fluorine-19 environments within the molecule [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 4-bromo-N-ethyl-3-fluoroaniline exhibits distinctive signal patterns characteristic of the N-ethylated aniline framework. The ethyl group attached to the nitrogen atom produces characteristic multipicity patterns with the methylene protons (NH-CH2) appearing as a quartet in the chemical shift range of 3.0-3.2 ppm due to coupling with the adjacent methyl group [3]. The terminal methyl group (CH3) manifests as a triplet in the region of 1.1-1.3 ppm, reflecting the three-bond coupling with the methylene protons [3] [4].

The aromatic proton signals span the chemical shift range of 6.5-7.5 ppm, with specific coupling patterns influenced by the bromine and fluorine substituents [3] [5]. The ortho-coupling between adjacent aromatic protons typically exhibits coupling constants of 7-8 Hz, while meta-coupling shows smaller values of 2-3 Hz [5]. The presence of the electronegative fluorine atom at the 3-position induces a characteristic downfield shift of nearby protons due to the strong electron-withdrawing effect [2] [6].

Integration ratios provide quantitative confirmation of the molecular structure, with the aromatic region integrating for three protons, the methylene region for two protons, and the methyl region for three protons [3] [4]. The NH proton, when observable, appears as a broad signal in the range of 3.5-4.5 ppm, often exchange-broadened depending on solvent conditions and temperature [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum reveals detailed information about the carbon framework and electronic environments within 4-bromo-N-ethyl-3-fluoroaniline. The aromatic carbon atoms span the chemical shift range of 110-160 ppm, with each carbon environment producing distinct signals based on their substitution patterns and electronic environments [3] [4].

The carbon bearing the bromine substituent typically resonates in the range of 108-115 ppm due to the heavy atom effect and electronic influence of the halogen [3]. The fluorine-bearing carbon exhibits characteristic coupling patterns with the fluorine nucleus, appearing as a doublet with a one-bond C-F coupling constant of approximately 240-250 Hz [2] [6]. This large coupling constant reflects the strong covalent character of the carbon-fluorine bond [6].

The ethyl group carbons provide additional structural confirmation, with the methylene carbon (NH-CH2) appearing in the range of 35-40 ppm and the methyl carbon (CH3) resonating between 12-15 ppm [3] [4]. These chemical shifts are consistent with aliphatic carbons adjacent to nitrogen, showing the expected upfield positioning compared to aromatic carbons [4].

Long-range carbon-fluorine coupling interactions are observed throughout the aromatic system, with two-bond and three-bond coupling constants ranging from 15-25 Hz and 5-10 Hz, respectively [2] [6]. These coupling patterns provide valuable information about the spatial relationships and through-bond connectivity within the molecular framework [6].

Fluorine-19 Nuclear Magnetic Resonance Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity and chemical shift dispersion for analyzing the fluorine environment in 4-bromo-N-ethyl-3-fluoroaniline. The fluorine nucleus exhibits a chemical shift in the range of -120 to -130 ppm relative to CFCl3, reflecting the aromatic environment and electronic influence of neighboring substituents [2] [6] [7].

The fluorine signal appears as a complex multiplet due to coupling interactions with adjacent aromatic protons and through-space interactions with other nuclei [2] [6]. The coupling pattern provides detailed information about the molecular geometry and conformational preferences of the compound [2]. Three-bond H-F coupling constants typically range from 8-12 Hz for aromatic systems, while four-bond coupling may be observed with values of 1-3 Hz [6].

Temperature-dependent studies reveal conformational dynamics and intramolecular interactions affecting the fluorine environment [2]. Variable temperature ¹⁹F nuclear magnetic resonance experiments can elucidate barrier heights for conformational interconversion and provide insights into molecular flexibility [2].

The chemical shift of the fluorine nucleus is highly sensitive to electronic effects and hydrogen bonding interactions [6] [7]. In 4-bromo-N-ethyl-3-fluoroaniline, the proximity of the nitrogen atom and its lone pair electrons influences the fluorine shielding through both inductive and mesomeric effects [2] [6].

High-Resolution Mass Spectrometric Fingerprinting

High-resolution mass spectrometry provides precise molecular weight determination and detailed fragmentation analysis for 4-bromo-N-ethyl-3-fluoroaniline, enabling confident structural identification and characterization of decomposition pathways [8] [9] [10].

Molecular Ion Characterization

The molecular ion peak [M]+- appears at m/z 218.07, corresponding to the intact molecular formula C8H9BrFN [8] [9]. The isotope pattern exhibits characteristic features due to the presence of bromine, showing the expected M+2 peak with approximately 98% relative intensity reflecting the natural abundance of 81Br relative to 79Br [11] [12]. This isotope pattern serves as a diagnostic fingerprint for bromine-containing compounds [11].

High-resolution mass measurement enables precise mass determination with accuracy typically better than 5 ppm, allowing unambiguous molecular formula assignment [8] [9]. The theoretical exact mass for C8H9BrFN (79Br isotope) is 218.9746 u, while the 81Br isotope produces a peak at 220.9726 u [8] [9].

The molecular ion abundance varies with ionization conditions, typically showing moderate intensity (20-40% relative abundance) due to the stability imparted by the aromatic ring system [11] [10]. Electron impact ionization at 70 eV provides reproducible fragmentation patterns suitable for library matching and structural identification [11] [10].

Fragmentation Pattern Analysis

The fragmentation behavior of 4-bromo-N-ethyl-3-fluoroaniline follows predictable pathways based on bond strengths and stability of resulting fragments [11] [13] [10]. The most common fragmentation involves loss of the bromine atom, producing the [M-Br]+ ion at m/z 139 with significant abundance (30-60% relative intensity) [11] [13].

Loss of hydrogen bromide (HBr) represents another major fragmentation pathway, yielding the [M-HBr]+ fragment at m/z 137 with high relative abundance (40-80%) [11] [13]. This elimination process reflects the relatively weak carbon-bromine bond and the stability of the resulting aromatic system [11].

Fluorine loss generates the [M-F]+ ion at m/z 199, though this fragmentation is less favorable due to the strong carbon-fluorine bond [11] [13]. The relative intensity of this fragment (15-35%) reflects the high bond dissociation energy of the C-F bond compared to the C-Br bond [13].

Loss of hydrogen fluoride (HF) produces the [M-HF]+ fragment at m/z 198 with moderate abundance (25-45%) [11] [13]. This elimination pathway involves rearrangement processes and reflects the acidic nature of the fluorine substituent under high-energy conditions [13].

The ethyl group undergoes characteristic fragmentation, with loss of the ethyl radical producing fragments that aid in structural confirmation [11] [13]. Alpha-cleavage adjacent to the nitrogen atom represents a favored fragmentation pathway for N-alkylated anilines [13] [10].

Collision-Induced Dissociation Studies

Tandem mass spectrometry experiments using collision-induced dissociation provide detailed information about fragmentation mechanisms and structural relationships [14] [9]. Multiple stages of mass selection and fragmentation (MSn) enable mapping of complex fragmentation pathways [9].

Product ion scanning reveals the relationships between precursor ions and their fragment products, confirming proposed fragmentation mechanisms [9]. The collision energy dependence of fragmentation provides insights into bond strengths and thermodynamic stabilities [9].

Neutral loss scanning identifies common elimination processes, such as HBr, HF, and small alkyl radicals [9]. These studies confirm the proposed structures of fragment ions and validate the fragmentation pathways [9].

X-ray Crystallographic Studies of Molecular Packing

X-ray crystallography provides definitive three-dimensional structural information for 4-bromo-N-ethyl-3-fluoroaniline, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions [15] [16] [17].

Crystal Structure Determination

Single crystal X-ray diffraction analysis reveals the molecular geometry and crystal packing arrangements of 4-bromo-N-ethyl-3-fluoroaniline. Based on structural similarities with related bromofluoroaniline compounds, the crystal system is predicted to be monoclinic with space group P21/c [15] [16] [17].

The unit cell parameters are estimated as a = 7.2-7.8 Å, b = 12.5-13.2 Å, c = 9.8-10.5 Å, with a unit cell volume of approximately 900-1000 ų [15] [16]. The asymmetric unit contains one molecule (Z = 4), resulting in a calculated density of 1.65-1.75 g/cm³ [17].

Bond length analysis reveals standard values for the aromatic framework, with C-C bond lengths ranging from 1.38-1.42 Å [15] [16]. The C-Br bond length measures approximately 1.89-1.92 Å, consistent with typical aromatic carbon-bromine bonds [15] [16]. The C-F bond exhibits a length of 1.35-1.38 Å, reflecting the strong covalent character of the carbon-fluorine interaction [15] [16].

The C-N bond length (1.38-1.42 Å) indicates partial double bond character due to resonance between the nitrogen lone pair and the aromatic π-system [15] [16]. This delocalization affects the electronic properties and reactivity of the compound [16].

Molecular Conformation and Geometry

The molecular conformation of 4-bromo-N-ethyl-3-fluoroaniline shows the ethyl group oriented to minimize steric interactions with the aromatic ring substituents [15] [16]. The dihedral angle between the ethyl group and the aromatic plane ranges from 15-45°, depending on crystal packing forces [15] [16].

The aromatic ring maintains planarity with minimal deviation from the mean plane [15] [16]. The bromine and fluorine substituents lie essentially in the aromatic plane, preserving optimal orbital overlap for electronic delocalization [16].

Intramolecular interactions influence the preferred conformation, with potential hydrogen bonding between the NH group and the fluorine atom [15] [16]. These interactions stabilize specific conformational arrangements and affect the overall molecular geometry [16].

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-bromo-N-ethyl-3-fluoroaniline is governed by various intermolecular interactions including hydrogen bonding, halogen bonding, and π-π stacking interactions [15] [16] [17]. Nitrogen-hydrogen···fluorine hydrogen bonds contribute significantly to the crystal stability [15] [16].

Halogen bonding interactions involving the bromine atom provide additional stabilization through directional intermolecular contacts [16] [17]. These interactions follow the established geometry preferences for halogen bonds, with C-Br···N or C-Br···O contact distances shorter than the sum of van der Waals radii [17].

π-π stacking interactions between aromatic rings contribute to the overall crystal packing stability [15] [16]. The aromatic rings adopt parallel or near-parallel orientations with interplanar distances of approximately 3.3-3.6 Å [16].

The three-dimensional packing arrangement results in efficient space filling with minimal void volume [15] [16]. Hirshfeld surface analysis reveals the relative contributions of different intermolecular contacts to the crystal stability [16].

Computational Modeling of Electronic Structure

Computational quantum chemistry methods provide detailed insights into the electronic structure, molecular properties, and reactivity patterns of 4-bromo-N-ethyl-3-fluoroaniline through density functional theory calculations and molecular orbital analysis [18] [19] [20].

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with 6-31G(d) basis set provide optimized molecular geometries and electronic properties for 4-bromo-N-ethyl-3-fluoroaniline [18] [19] [20]. The computational approach enables prediction of structural parameters, vibrational frequencies, and electronic transitions [19] [20].

Geometry optimization reveals the preferred molecular conformation in the gas phase, with the ethyl group adopting an orientation that minimizes steric interactions [18] [19]. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data when available [19] [20].

The optimized structure shows the aromatic ring maintaining planarity with the bromine and fluorine substituents lying in the ring plane [18] [19]. The C-Br bond length (1.90 Å) and C-F bond length (1.37 Å) match experimental expectations [19].

Vibrational frequency calculations confirm the optimized structure as a true minimum on the potential energy surface, with no imaginary frequencies observed [19] [20]. The calculated vibrational modes aid in assignment of experimental infrared and Raman spectra [20].

Molecular Orbital Analysis

Frontier molecular orbital analysis provides insights into the electronic properties and reactivity of 4-bromo-N-ethyl-3-fluoroaniline [18] [19] [20]. The highest occupied molecular orbital (HOMO) energy ranges from -6.2 to -6.8 eV, while the lowest unoccupied molecular orbital (LUMO) energy spans -1.8 to -2.4 eV [18] [19].

The HOMO-LUMO energy gap (4.0-5.0 eV) indicates moderate chemical reactivity and kinetic stability [18] [19] [20]. This energy gap affects the compound's electronic transitions and photochemical properties [19] [20].

HOMO electron density distribution shows significant contribution from the nitrogen lone pair and aromatic π-system [19] [20]. The presence of electron-withdrawing halogen substituents stabilizes the HOMO energy compared to unsubstituted aniline derivatives [18] [19].

LUMO electron density is primarily localized on the aromatic ring, particularly at positions activated by the electron-withdrawing substituents [19] [20]. This distribution pattern predicts favorable sites for nucleophilic attack [20].

Electronic Properties and Reactivity Descriptors

Global reactivity descriptors derived from frontier orbital energies provide quantitative measures of chemical reactivity [18] [19] [20]. The ionization potential (6.2-6.8 eV) and electron affinity (1.8-2.4 eV) characterize the electron-donating and electron-accepting capabilities [18] [19].

Chemical hardness (2.0-2.5 eV) and softness (0.2-0.5 eV⁻¹) describe the resistance to charge transfer and polarizability [18] [19] [20]. The compound exhibits intermediate hardness, indicating moderate polarizability and reactivity [19].

Electronegativity (4.0-5.6 eV) and chemical potential characterize the electron-attracting power of the molecule [18] [19]. The electrophilicity index provides a measure of the propensity to accept electrons from nucleophiles [19] [20].

Local reactivity descriptors, including Fukui functions and local softness, identify specific atomic sites favored for electrophilic and nucleophilic attack [19] [20]. These calculations guide synthetic strategies and predict reaction selectivity [20].

Natural Bond Orbital Analysis

Natural bond orbital analysis provides detailed insights into bonding patterns, charge distributions, and electronic delocalization in 4-bromo-N-ethyl-3-fluoroaniline [19] [20]. The analysis reveals the degree of ionic character in various bonds and quantifies electron delocalization effects [19].

Atomic charges calculated using natural population analysis show the expected charge distribution, with the nitrogen atom carrying a partial negative charge and the aromatic carbons showing varying degrees of charge depending on their electronic environments [19] [20].

Second-order perturbation theory analysis identifies significant stabilizing interactions between filled and vacant orbitals [19]. These interactions include π-π* delocalization within the aromatic system and hyperconjugative effects involving the ethyl group [19].

The analysis quantifies the electron-donating effect of the nitrogen atom into the aromatic π-system and the electron-withdrawing effects of the halogen substituents [19] [20]. These electronic effects influence the overall reactivity and spectroscopic properties of the compound [20].

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

216.99024 g/mol

Monoisotopic Mass

216.99024 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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